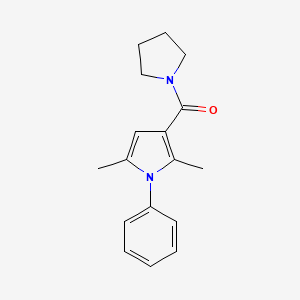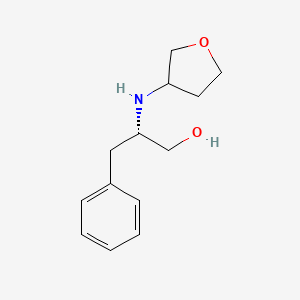
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile, also known as CTM, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiazole-containing compounds and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the cell. Specifically, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its potent and selective activity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. One area of research is the development of new 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile analogs with improved solubility and bioavailability. Additionally, the exact mechanism of action of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile and its effects on various cellular processes need to be further elucidated. Finally, the potential use of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile in the treatment of various neurodegenerative diseases needs to be explored in more detail.
Conclusion:
In conclusion, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a promising compound with a wide range of biological activities. Its potent antitumor activity and neuroprotective effects make it a potential candidate for the development of new anticancer and neuroprotective drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile is a multi-step process that involves the reaction of 2-aminothiazole with 4-chlorobenzonitrile in the presence of a base. The resulting intermediate is then treated with a thiol to form the final product, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile. This method has been extensively studied and optimized to produce high yields of pure 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile.
Applications De Recherche Scientifique
3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been used in a variety of scientific research applications, including drug discovery, cancer research, and neurobiology. It has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 3-Chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c12-10-5-8(6-13)1-2-9(10)7-16-11-14-3-4-15-11/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXUFYCBBATBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)

![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![5-(2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B6627825.png)

![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)
![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)